(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinolin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c26-22(20-6-5-16-3-1-2-4-19(16)23-20)24-11-7-18(8-12-24)25-13-9-21-17(15-25)10-14-27-21/h1-6,10,14,18H,7-9,11-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFDIWJMCNYFJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=NC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: : The synthesis begins with commercially available thieno[3,2-c]pyridine and piperidine derivatives.
Cyclization: : The thieno[3,2-c]pyridine undergoes cyclization under the influence of an appropriate catalyst.
Coupling: : The intermediate product is then coupled with a quinoline derivative using a palladium-catalyzed cross-coupling reaction.
Final Adjustment: : Finally, the product is treated with suitable reagents to introduce the methanone group.
Industrial Production Methods
Industrial production methods typically leverage automated synthesis techniques and high-throughput screening to optimize the yield and purity of this compound. Advanced techniques such as flow chemistry and continuous production processes are employed to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone undergoes a variety of chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions often lead to the formation of alcohols or amines from ketone or imine functionalities.
Substitution: : Both nucleophilic and electrophilic substitutions can occur on the aromatic rings, modifying the compound's properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Catalysts: : Palladium, platinum, and copper complexes for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxide or sulfone derivatives, while reduction can produce various amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone is used as a building block for the synthesis of more complex molecules, as well as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound is explored for its potential activity as an enzyme inhibitor, receptor modulator, or as part of drug design efforts aimed at targeting specific biological pathways.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Industry
In industrial applications, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action for (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites, inhibiting their activity or modulating receptor function. These interactions can affect cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Differences and Implications
Aromatic Substituents
- Quinoline vs. In contrast, the imidazole analogue lacks extended conjugation, reducing steric bulk but limiting intercalative properties. The methoxy-indole derivative benefits from increased polarity due to the methoxy group, improving aqueous solubility.
Physicochemical Properties
- Solubility: The methoxy-indole analogue’s solubility is likely superior to the target compound due to its polar substituent, whereas the quinoline moiety increases hydrophobicity .
- Metabolic Stability: Thienopyridine’s sulfur atom may render the target compound susceptible to oxidative metabolism, whereas the imidazole analogue’s smaller structure could reduce metabolic clearance .
Biological Activity
The compound (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinolin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound consists of a piperidine ring linked to a quinoline moiety and a thienopyridine derivative. Its structural formula can be represented as follows:
- Molecular Formula : C19H22N2OS
- Molecular Weight : 342.46 g/mol
1. Antitumor Activity
Research has indicated that derivatives of thienopyridines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds that share structural similarities with the target compound have demonstrated moderate to high cytotoxicity against ovarian and breast cancer cells.
A study by Kalai et al. assessed the antitumor activity of thienopyridine derivatives, revealing that modifications in the molecular structure significantly influence their efficacy against cancer cells . The tested compounds were evaluated for their ability to induce apoptosis in cancer cells, with some derivatives showing promising results.
2. Neuroprotective Effects
The thienopyridine scaffold has been associated with neuroprotective properties. Studies suggest that compounds within this class can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases .
For example, pyrrolo[3,4-c]pyridine derivatives have been shown to possess analgesic and sedative effects, indicating their potential utility in treating conditions like chronic pain and anxiety disorders .
3. Antimicrobial Properties
Preliminary investigations into the antimicrobial activity of thienopyridine derivatives have shown efficacy against various pathogens. Certain analogs have been reported to inhibit bacterial growth and exhibit antiviral properties, suggesting a broad spectrum of antimicrobial activity .
The biological activities of this compound are believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies highlight the potential of these compounds to inhibit specific enzymes involved in cancer progression or microbial metabolism.
- Modulation of Signaling Pathways : The interaction with various signaling pathways, including those related to apoptosis and inflammation, is critical for their therapeutic effects.
Case Studies and Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
